DBCO-NHCO-PEG13-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

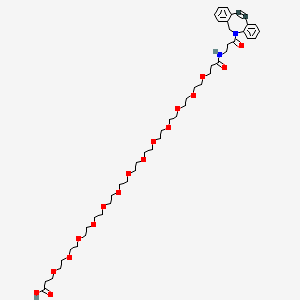

DBCO-NHCO-PEG13-acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound is known for its hydrophilic PEG spacer arm, which improves water solubility and enhances its utility in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG13-acid is synthesized through a series of chemical reactions involving the conjugation of DBCO (dibenzocyclooctyne) with a PEG chain and a carboxylic acid group. The synthesis typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form PEG-NHS.

Conjugation with DBCO: The activated PEG-NHS is then reacted with DBCO to form DBCO-PEG-NHS.

Introduction of Carboxylic Acid Group: Finally, the DBCO-PEG-NHS is reacted with a carboxylic acid-containing compound to form this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG13-acid undergoes various chemical reactions, including:

Click Chemistry Reactions: The DBCO group in the compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.

Amide Bond Formation: The carboxylic acid group in this compound can react with amine-containing molecules to form stable amide bonds.

Common Reagents and Conditions

Click Chemistry: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents at room temperature.

Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base (e.g., DIPEA) at room temperature.

Major Products Formed

Click Chemistry: The major products are cycloaddition adducts formed between this compound and azide-containing molecules.

Amide Bond Formation: The major products are amide-linked conjugates formed between this compound and amine-containing molecules.

Scientific Research Applications

DBCO-NHCO-PEG13-acid has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.

Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of DBCO-NHCO-PEG13-acid involves its ability to undergo specific chemical reactions that enable the conjugation of various molecules. The DBCO group facilitates copper-free click chemistry reactions, while the PEG spacer arm enhances solubility and reduces steric hindrance. The carboxylic acid group allows for the formation of stable amide bonds with amine-containing molecules .

Comparison with Similar Compounds

Similar Compounds

DBCO-NHCO-PEG12-acid: Similar to DBCO-NHCO-PEG13-acid but with a shorter PEG chain.

DBCO-NHCO-PEG4-acid: Another analog with an even shorter PEG chain.

Uniqueness

This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where reduced steric hindrance and enhanced solubility are critical .

Biological Activity

DBCO-NHCO-PEG13-acid is a chemically modified compound that plays a significant role in bioconjugation and drug delivery applications. This compound is characterized by its dibenzocyclooctyne (DBCO) group, which facilitates bioorthogonal reactions, and a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrophilic PEG spacer arm that improves water solubility, making it suitable for various biological applications. The DBCO group allows for efficient strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that does not require catalysts and can occur in complex biological environments without interfering with native biological functions .

| Property | Description |

|---|---|

| Molecular Weight | Approximately 3000 Da (dependent on PEG length) |

| Solubility | Highly soluble in aqueous solutions |

| Reactivity | Bioorthogonal; reacts specifically with azides |

| Functional Groups | DBCO for click chemistry; carboxylic acid for further conjugation |

The primary mechanism of action for this compound involves its ability to form stable conjugates with biomolecules through bioorthogonal reactions. The DBCO moiety reacts with azide-containing compounds to create stable linkages, enabling the targeted delivery of drugs or imaging agents to specific cells or tissues . The PEG component enhances the pharmacokinetics of the conjugates by increasing their solubility and reducing immunogenicity.

Applications in Drug Delivery

This compound has been extensively studied for its applications in drug delivery systems, particularly in cancer therapy:

- Targeted Drug Delivery : The compound can be conjugated with anticancer drugs to improve their specificity towards tumor cells, thereby minimizing off-target effects.

- Immunotherapy : It has been utilized to enhance the efficacy of immune checkpoint inhibitors by facilitating their delivery to immune cells .

- Nanoparticle Functionalization : this compound is used to functionalize nanoparticles, allowing for controlled release of therapeutic agents in response to specific stimuli within the tumor microenvironment .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various therapeutic contexts:

- Cancer Immunotherapy : A study investigated the use of DBCO-functionalized nanoparticles to deliver immune checkpoint inhibitors, showing improved activation of natural killer (NK) cells and enhanced tumor reduction in mouse models .

- In Vivo Drug Delivery : Research indicated that conjugating this compound with doxorubicin resulted in a significant increase in drug accumulation within tumor tissues compared to free doxorubicin, leading to enhanced therapeutic efficacy .

Summary of Findings

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N2O17/c51-46(49-14-11-47(52)50-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)50)12-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-13-48(53)54/h1-8H,11-41H2,(H,49,51)(H,53,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJHXMXTEHCPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N2O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.